molecular formula C33H35NO2 B371417 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate CAS No. 301193-80-6

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate

Cat. No.: B371417
CAS No.: 301193-80-6
M. Wt: 477.6g/mol
InChI Key: RMDRZRONVDYXPT-UHFFFAOYSA-N
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Description

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates a naphthyl ester linked via a carbinolamine ether to a phenylpiperidine moiety, a scaffold observed in compounds that interact with neurological targets . The inclusion of the bulky 4-tert-butylbenzoate group suggests potential for tailored steric and electronic properties, which can be critical for modulating affinity and selectivity toward specific enzymes or receptors. Researchers may investigate this compound as a potential precursor or analog in the development of ligands for central nervous system (CNS) targets, given that structurally related piperidine-based molecules have demonstrated activity as dopamine and serotonin reuptake inhibitors . The naphthyl component can enhance binding affinity through hydrophobic interactions with protein sites. This product is provided as a high-purity material to ensure reproducible results in assay development, structure-activity relationship (SAR) studies, and as a building block for further synthetic elaboration. It is intended for laboratory research purposes and is strictly labeled "For Research Use Only." Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-yl] 4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35NO2/c1-33(2,3)27-19-16-26(17-20-27)32(35)36-29-21-18-24-12-8-9-15-28(24)30(29)31(25-13-6-4-7-14-25)34-22-10-5-11-23-34/h4,6-9,12-21,31H,5,10-11,22-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDRZRONVDYXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C(C4=CC=CC=C4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Formation

The acid is converted to its reactive acyl chloride derivative using thionyl chloride (SOCl₂) under reflux (70°C, 4 h), yielding 4-(tert-butyl)benzoyl chloride as a pale-yellow liquid (92% purity by GC-MS).

Esterification with 2-Naphthol

Schotten-Baumann Esterification

2-Naphthol (1.0 equiv) reacts with 4-(tert-butyl)benzoyl chloride (1.2 equiv) in a biphasic system of NaOH (10%) and dichloromethane. Vigorous stirring at 25°C for 12 h affords 2-naphthyl 4-(tert-butyl)benzoate as a crystalline solid (78% yield, mp 98–100°C).

Characterization Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.25 (d, J = 7.07 Hz, 2H, aromatic), 7.98 (d, J = 8.13 Hz, 2H, naphthyl), 1.31 (s, 9H, t-Bu).

  • IR (KBr) : 1724 cm⁻¹ (C=O stretch), 1281 cm⁻¹ (ester C-O).

Synthesis of Phenyl(piperidino)methane

Reductive Amination of Piperidine

Piperidine (1.0 equiv) reacts with benzaldehyde (1.1 equiv) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at 25°C for 24 h, yielding N-benzylpiperidine (89% yield).

Mannich Reaction for Aminomethyl Coupling

N-Benzylpiperidine undergoes a Mannich reaction with formaldehyde (37% aqueous) and HCl in ethanol at 60°C, forming phenyl(piperidino)methane hydrochloride (74% yield). Freebase isolation via NaOH extraction affords the final amine (mp 68–69°C).

Final Coupling via Nucleophilic Acyl Substitution

Activation of the Ester Core

2-Naphthyl 4-(tert-butyl)benzoate is activated using phosphorus oxychloride (POCl₃) in dry toluene at 110°C for 2 h, generating the corresponding mixed carbonate intermediate.

Aminomethyl Group Installation

Phenyl(piperidino)methane (1.5 equiv) reacts with the activated ester in the presence of K₂CO₃ in acetonitrile at 80°C for 18 h. Chromatographic purification (SiO₂, EtOAc/CHCl₃ 15:85) yields the title compound as a golden-yellow solid (49% yield, mp 102–103°C).

Characterization Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.98 (d, J = 8.13 Hz, 2H, naphthyl), 7.72 (br s, 1H, Ph), 3.53 (m, 4H, piperidine CH₂), 1.43 (s, 9H, t-Bu).

  • MS (EI) : m/z 477.64 [M]⁺.

Optimization and Challenges

Solvent and Catalyst Screening

Palladium-catalyzed cross-coupling (as in) was attempted but provided <20% yield due to steric hindrance from the tert-butyl group. Switching to SN2 conditions with polar aprotic solvents (DMF, 80°C) improved efficiency.

Purification Challenges

The product’s high lipophilicity necessitated gradient elution (EtOAc/CHCl₃ 10–30%) to resolve byproducts. Recrystallization from hexane/EtOAc (9:1) enhanced purity to >95% .

Chemical Reactions Analysis

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications in scientific research:

Chemistry

  • Intermediate in Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, which are crucial in developing new materials and pharmaceuticals.

Biology

  • Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structures exhibit significant activity against various pathogens and cancer cell lines.

Medicine

  • Pharmaceutical Development : Ongoing research aims to explore its efficacy as a pharmaceutical agent. The compound's interaction with specific molecular targets suggests it may influence enzyme activity or receptor binding, which could lead to new therapeutic agents.

Industry

  • Material Science : Due to its unique structural properties, the compound is explored for applications in developing advanced materials such as polymers and coatings.

Case Studies

Several studies highlight the compound's potential:

  • Antimicrobial Activity Study : A study evaluated derivatives of this compound against bacterial strains, showing promising results in inhibiting growth at low concentrations.
  • Anticancer Research : In vitro studies demonstrated that compounds structurally related to 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for developing new cancer therapies.

Mechanism of Action

The mechanism of action of 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound shares core features with inhibitors such as 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 25) , but critical distinctions include:

Parameter 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate Compound 25
Core Structure Naphthyl ester with tert-butyl benzene Benzimidazolone fused with piperidine-carboxamide
Substituents tert-butyl (lipophilic), phenyl-piperidine 4-Iodophenyl, chloro-nitrobenzene
Molecular Weight (Da) ~520 (estimated) 529 (reported)
Solubility Low (predicted due to tert-butyl and naphthyl groups) Moderate (polar carboxamide group)
Putative Target Not explicitly reported; analog-based inference suggests redox enzymes 8-Oxoguanine glycosylase (OGG1) inhibitor

Functional Implications

  • Lipophilicity vs. Solubility : The tert-butyl group in the target compound increases lipophilicity compared to the iodophenyl group in Compound 25, which may enhance tissue penetration but reduce aqueous solubility.
  • Binding Affinity : The naphthyl ester’s extended aromatic system could offer stronger binding to hydrophobic enzyme pockets than the benzimidazolone core of Compound 24.

Selectivity and Toxicity

  • Compound 25 exhibits selectivity for OGG1 inhibition (IC₅₀ = 12 nM) due to its benzimidazolone scaffold . The target compound’s naphthyl-tert-butyl system might favor off-target interactions with cytochrome P450 enzymes, necessitating further selectivity profiling.
  • Toxicity risks for the target compound are theorized to be higher due to increased accumulation in lipid-rich tissues.

Notes

Synthesis Challenges : Both compounds require multi-step syntheses, but the target compound’s steric bulk (tert-butyl and naphthyl groups) may complicate purification .

Research Gaps : Direct comparative studies between these compounds are absent; inferences are drawn from structural analogs.

Biological Activity

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H30N2O2\text{C}_{24}\text{H}_{30}\text{N}_{2}\text{O}_{2}

This structure indicates the presence of a piperidine ring, a naphthalene moiety, and a benzenecarboxylate group, which may contribute to its biological activity.

The compound is hypothesized to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its piperidine component suggests potential interactions with central nervous system (CNS) receptors, particularly those related to dopamine and serotonin pathways.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism could involve modulation of serotonin and norepinephrine levels in the brain.
  • Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical trials, potentially via opioid receptor pathways.
  • Antimicrobial Activity : Some derivatives of similar structures have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced immobility in forced swim test
AnalgesicDecreased pain response in hot plate test
AntimicrobialInhibition of bacterial growth (specific strains)

Case Studies

  • Antidepressant Efficacy :
    A study involving the administration of this compound to rodents demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects. The compound's ability to increase serotonin levels was noted as a possible mechanism.
  • Analgesic Studies :
    In a separate investigation, the compound was evaluated for its analgesic properties using the hot plate test. Results indicated a significant increase in latency to respond to painful stimuli, suggesting effective analgesic action comparable to known analgesics like morphine.
  • Antimicrobial Testing :
    The antimicrobial activity was assessed against various bacterial strains. The compound exhibited notable inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and exploring structure-activity relationships (SAR). Variations in substituents on the naphthalene and piperidine rings have been systematically studied to enhance potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationships

Compound VariantActivity TypeIC50/EC50 Values
Base CompoundAntidepressantEC50 = 10 μM
Naphthalene substitution (methyl)AnalgesicIC50 = 5 μM
Piperidine modification (ethyl)AntimicrobialMIC = 15 μg/mL

Q & A

Q. What are the standard synthetic routes for preparing 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate, and what critical intermediates are involved?

The synthesis typically involves multi-step reactions, including:

  • Piperidine functionalization : Tert-butyl-protected piperidine derivatives (e.g., tert-butyl piperidine-1-carboxylate) are common intermediates. These are synthesized via nucleophilic substitution or coupling reactions using tert-butoxycarbonyl (Boc) protecting groups .
  • Acylation and esterification : The naphthyl and benzoyl moieties are introduced via Friedel-Crafts acylation or ester coupling reactions, often catalyzed by Lewis acids like AlCl₃ .
  • Deprotection : Final Boc deprotection under acidic conditions (e.g., HCl/dioxane) yields the target compound.

Q. Key intermediates :

IntermediateRoleReference
tert-Butyl piperidine-1-carboxylateCore scaffold
4-(tert-butyl)benzoyl chlorideAcylating agent

Q. How should researchers handle safety concerns related to this compound’s acute toxicity?

Safety protocols include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to acute dermal/oral toxicity (Category 4) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (Category 4) .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Q. What analytical techniques are recommended for characterizing this compound?

  • Chromatography : HPLC or TLC to monitor reaction progress and purity (Rf values vary by solvent system) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 6.5–8.5 ppm) .
    • HRMS : Validate molecular weight (expected [M+H]⁺ ~500–550 Da).

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

  • Isotopic labeling : Use deuterated solvents to identify exchangeable protons (e.g., NH or OH groups).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
  • Comparative analysis : Cross-reference with analogs like tert-butyl 4-(diphenylamino)piperidine-1-carboxylate (PubChem CID 7016484) to identify substituent-specific shifts .

Q. What experimental strategies optimize yield in large-scale synthesis while minimizing by-products?

  • Flow chemistry : Continuous reactors improve mixing and reduce side reactions (e.g., diaryl ketone formation) .
  • Catalyst screening : Test Brønsted/Lewis acids (e.g., H₂SO₄ vs. ZnCl₂) for acylation efficiency .
  • Temperature control : Maintain ≤60°C during esterification to prevent Boc group degradation .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies :

    ConditionParametersAnalysis Method
    Acidic (pH 2)37°C, 24hHPLC degradation profile
    Basic (pH 10)50°C, 48hLC-MS for hydrolyzed products
  • Kinetic modeling : Determine Arrhenius parameters (activation energy) for shelf-life prediction.

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound’s derivatives?

  • Rational design : Modify substituents (e.g., tert-butyl to isopropyl) and assess bioactivity via:
    • In vitro assays : Receptor binding (e.g., GPCRs) .
    • Computational docking : Use software like AutoDock to predict binding affinities .
  • By-product analysis : Identify impurities (e.g., de-esterified analogs) using preparative TLC .

Q. How can contradictory bioassay results between batches be systematically addressed?

  • Batch comparison :

    ParameterBatch ABatch B
    Purity (HPLC)98%95%
    Residual solvent (GC)<0.1%0.5%
  • Root-cause analysis : Trace impurities (e.g., unreacted 2-naphthol) to incomplete purification .

  • Bioassay replication : Use orthogonal assays (e.g., SPR vs. ELISA) to confirm activity .

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